Dideazafolate -

Dideazafolate

Catalog Number: EVT-10920473
CAS Number:
Molecular Formula: C21H21N5O6
Molecular Weight: 439.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Dideazafolate belongs to a class of compounds known as antifolates, which are analogs of folic acid. These compounds are primarily classified based on their structural modifications that allow them to mimic folate while exhibiting inhibitory effects on folate-dependent enzymes. The primary source for the development of dideazafolate and its analogs comes from synthetic organic chemistry, where various methods have been employed to create these compounds for therapeutic use.

Synthesis Analysis

The synthesis of dideazafolate involves several key steps, typically starting from readily available precursors. Various methods have been documented in literature, showcasing different synthetic routes.

Methods and Technical Details

  1. Starting Materials: The synthesis often begins with 2-amino-4-hydroxy-6-methylpyrimidine or similar pyrimidine derivatives.
  2. Key Reactions:
    • Formation of the Pteridine Ring: This is achieved through cyclization reactions involving aldehydes and amines under acidic or basic conditions.
    • Modification Steps: Subsequent reactions may include alkylation or acylation to introduce desired functional groups.
    • Purification: Final products are purified using techniques such as chromatography or recrystallization to obtain high-purity dideazafolate.

For instance, one method involves the reaction of 5-methyl-2-nitrobenzoic acid with thionyl chloride followed by catalytic hydrogenation to yield key intermediates that can be further transformed into dideazafolate derivatives .

Molecular Structure Analysis

Dideazafolate's molecular structure is pivotal in determining its biological activity and mechanism of action.

Structure and Data

  • Molecular Formula: C₁₄H₁₄N₄O₄
  • Molecular Weight: Approximately 302.29 g/mol
  • Structural Features: The compound features a pteridine ring system with modifications that replace nitrogen atoms typically found in folate. This alteration enhances its affinity for target enzymes while reducing its substrate activity for folate metabolism.
Chemical Reactions Analysis

Dideazafolate participates in several chemical reactions relevant to its function as an antifolate.

Reactions and Technical Details

  1. Enzyme Inhibition: Dideazafolate acts as a competitive inhibitor for thymidylate synthase, preventing the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate, a critical step in DNA synthesis.
  2. Polyglutamation: Dideazafolate can be polyglutamated within cells, which increases its retention and efficacy against cancer cells .
Mechanism of Action

The mechanism by which dideazafolate exerts its effects is primarily through enzyme inhibition.

Process and Data

  • Target Enzymes: Dideazafolate inhibits thymidylate synthase and dihydrofolate reductase.
  • Biological Impact: By inhibiting these enzymes, dideazafolate disrupts nucleotide synthesis, leading to impaired DNA replication and cell division, particularly affecting rapidly dividing cancer cells .
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of dideazafolate is essential for its application in medicinal chemistry.

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Relatively stable under standard laboratory conditions but sensitive to light and moisture.
  • pH Sensitivity: The compound's stability can vary with pH, influencing its solubility and biological activity.
Applications

Dideazafolate has significant applications in scientific research and medicine, particularly in oncology.

Scientific Uses

  • Antitumor Agent: Used in clinical settings for treating various cancers due to its ability to inhibit DNA synthesis.
  • Research Tool: Employed in studies investigating folate metabolism and enzyme inhibition mechanisms.
Introduction to Dideazafolate Analogues

Historical Development of Antifolate Therapeutics

The antifolate class emerged from seminal observations that folate antagonism could induce remission in paediatric leukaemia. Methotrexate, developed in the 1950s, became the cornerstone anticancer antifolate by inhibiting dihydrofolate reductase. For decades, drug discovery stagnated due to limited understanding of folate biochemistry and resistance mechanisms. The 1980s–1990s marked a renaissance, with researchers designing agents targeting specific folate-dependent enzymes beyond dihydrofolate reductase. This era yielded 10-propargyl-5,8-dideazafolic acid (PDDF, CB3717), the first clinically evaluated thymidylate synthase inhibitor with a dideazafolate scaffold [5] [10]. Unlike classical dihydrofolate reductase inhibitors, PDDF represented a shift toward enzyme-specific inhibition with potentially optimised therapeutic indices. Subsequent analogues like ICI D1694 (raltitrexed) addressed early limitations of PDDF, underscoring iterative improvements in antifolate design [10].

Table 1: Evolution of Key Antifolate Therapeutics

EraRepresentative AgentsPrimary TargetClinical Impact
1940s-1950sAminopterin, MethotrexateDihydrofolate reductaseFirst remission inducers in paediatric leukaemia
1980s-1990sPDDF (CB3717), ICI D1694Thymidylate synthaseProof-of-concept for dideazafolate efficacy
2000s-PresentPemetrexed, PralatrexateMultiple enzymesApproved for mesothelioma, lung cancer, lymphoma

Structural Evolution from Classical Folate Analogues

Dideazafolates feature strategic deletions of nitrogen atoms from the native pteridine ring of folic acid. Classical antifolates like methotrexate retain all pteridine nitrogens but modify the 4-oxo group to a 4-amino group. In contrast, 5,8-dideazafolates remove nitrogen atoms at positions 5 and 8, converting the pteridine into a quinazoline ring system [3] [8]. This change fundamentally alters electron distribution and hydrogen-bonding capacity:

  • Enhanced Planarity: The quinazoline ring improves stacking interactions within thymidylate synthase’s hydrophobic active site [3].
  • Modulated Reactivity: Removal of N5 (involved in folate-mediated one-carbon transfer) shifts focus toward thymidylate synthase inhibition [8].
  • Propargyl Substitution: Addition of a propargyl group at N10 (as in PDDF) creates a covalent interaction mimic with thymidylate synthase, enhancing binding affinity [2] [10].

Further optimisations included substituting the 2-amino group with methyl or trifluoromethyl groups to improve solubility and membrane permeability. Bridge elongation between N10 and the phenyl ring (e.g., isohomo-PDDF) explored effects on enzyme binding and polyglutamation kinetics [2] [3].

Rationale for 5,8-Dideazafolate Design in Targeting Folate Metabolism

The 5,8-dideazafolate scaffold confers precise interference with folate metabolism via two primary mechanisms:

  • Selective Thymidylate Synthase Inhibition:Thymidylate synthase catalyses the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), using 5,10-methylenetetrahydrofolate as a cofactor. Dideazafolates (e.g., PDDF) act as potent bisubstrate inhibitors, forming a stable ternary complex with thymidylate synthase and dUMP. Structural studies confirm the quinazoline ring binds where the pteridine of 5,10-methylenetetrahydrofolate normally resides, while the glutamate tail occupies the folate-binding pocket [8] [9]. This dual anchoring depletes dTMP pools, halting DNA synthesis.

  • Polyglutamation-Driven Retention and Potency:Like natural folates, dideazafolates undergo γ-polyglutamation by folylpolyglutamate synthetase (FPGS). This process:

  • Traps compounds intracellularly: Polyglutamates cannot cross membranes, prolonging drug exposure [1].
  • Enhances thymidylate synthase affinity: PDDF pentaglutamates exhibit >100-fold greater inhibition than monoglutamates against thymidylate synthase [9] [10].
  • Exploits tumour-specific FPGS expression: Many tumours overexpress FPGS, enabling selective accumulation [1].

Table 2: Key Structural Modifications and Biochemical Impacts in Dideazafolates

Modification SiteExample DerivativesImpact on Pharmacology
C2 Position2-Desamino-PDDF, 2-Desamino-2-methyl-PDDFIncreased solubility; maintained/reduced FPGS substrate activity
N10 Substituent10-Propargyl (PDDF), 10-EthylEnhanced thymidylate synthase binding via hydrophobic interactions
Bridge RegionIsohomo-PDDF, Bridge-elongated analoguesAltered enzyme kinetics and polyglutamation patterns
Benzoyl RingHeterocyclic replacements (e.g., thiophene)Improved cytotoxicity profiles in specific tumour models

Crucially, dideazafolates synergise with dihydrofolate reductase inhibitors (e.g., trimetrexate). Depleting cellular tetrahydrofolate pools via dihydrofolate reductase inhibition reduces competition for thymidylate synthase binding, amplifying dideazafolate activity. Preclinical studies in hepatoma cells showed a 10-fold enhancement of PDDF cytotoxicity when combined with low-dose metoprine, due to expanded dUMP pools and reduced thymidylate synthase substrate availability [9]. This exemplifies rational polypharmacology within the folate pathway.

Properties

Product Name

Dideazafolate

IUPAC Name

2-[[4-[(2-amino-4-oxo-3H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid

Molecular Formula

C21H21N5O6

Molecular Weight

439.4 g/mol

InChI

InChI=1S/C21H21N5O6/c22-21-25-15-6-1-11(9-14(15)19(30)26-21)10-23-13-4-2-12(3-5-13)18(29)24-16(20(31)32)7-8-17(27)28/h1-6,9,16,23H,7-8,10H2,(H,24,29)(H,27,28)(H,31,32)(H3,22,25,26,30)

InChI Key

UQFCLENKCDVITL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)N=C(NC3=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.